Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate
Description
Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative characterized by a 4-benzylpiperidino substituent at position 4 and a methyl ester at position 4. Its molecular formula is C₂₀H₂₁N₃O₂S, with a molecular weight of 367.47 g/mol (CAS: 866020-40-8, MDL: MFCD04125545) . Thienopyrimidines are heterocyclic compounds of interest in medicinal chemistry due to their structural similarity to purines, enabling interactions with biological targets such as kinases and receptors. The 4-benzylpiperidino group introduces a bulky, lipophilic moiety, which may enhance binding affinity to hydrophobic pockets in target proteins while influencing pharmacokinetic properties like solubility and blood-brain barrier penetration.
Properties
IUPAC Name |
methyl 4-(4-benzylpiperidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-25-20(24)17-12-16-18(21-13-22-19(16)26-17)23-9-7-15(8-10-23)11-14-5-3-2-4-6-14/h2-6,12-13,15H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGSTWTUMFGESK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N=CN=C2S1)N3CCC(CC3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to the Thieno[2,3-d]pyrimidine Core
The thieno[2,3-d]pyrimidine scaffold is typically constructed via the Gewald aminothiophene synthesis , a one-pot reaction that forms 2-aminothiophene intermediates. As described in PMC8725920, ethyl acetoacetate or cyclohexanone reacts with activated cyanoacetamide and elemental sulfur in the presence of morpholine (base) and dimethylformamide (DMF) to yield 2-aminothiophene derivatives. For Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate, methyl cyanoacetate is likely employed as the cyanoacetamide derivative to introduce the 6-carboxylate group during this step.
Subsequent cyclization to form the pyrimidine ring is achieved by reacting the 2-aminothiophene intermediate with aldehydes under acidic conditions. For example, heating with concentrated HCl in dry DMF facilitates the formation of thieno[2,3-d]pyrimidin-4-one derivatives. Chlorination of the 4-position using phosphorus oxychloride (POCl₃) then generates the key 4-chlorothieno[2,3-d]pyrimidine intermediate, a critical precursor for nucleophilic substitution.
Functionalization at the 6-Position: Methyl Carboxylate Installation
The methyl carboxylate group at position 6 is introduced during the Gewald synthesis. Methyl cyanoacetate acts as both a carbonyl precursor and ester donor, enabling concurrent formation of the thiophene ring and carboxylate functionality. Alternative routes involve post-cyclization esterification, though this is less common due to the stability of the pre-installed ester group.
Structural Characterization and Analytical Data
This compound is characterized by spectroscopic and chromatographic methods:
Key Analytical Profiles :
Comparative Analysis of Synthetic Methodologies
The table below contrasts preparation methods for analogous thieno[2,3-d]pyrimidine derivatives, highlighting adaptations for this compound:
Challenges and Optimization Strategies
- Chlorination Efficiency : Excess POCl₃ (18.9 equivalents) ensures complete conversion to the 4-chloro intermediate but requires careful neutralization with ammonia post-reaction.
- Amine Reactivity : Steric hindrance from the 4-benzylpiperidine group necessitates prolonged heating (8–12 h) for full substitution.
- Purification : Moisture sensitivity of 4-chloro intermediates mandates rapid column chromatography under anhydrous conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylpiperidine moiety, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of ester to alcohol.
Substitution: Introduction of various alkyl or aryl groups at the piperidine nitrogen.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate as an anticancer agent. Its derivatives have been synthesized to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical player in tumor angiogenesis.
- In Vitro Studies : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC) values indicate significant cytotoxicity, as shown in the following table:
| Compound | IC (μM) | VEGFR-2 IC (μM) |
|---|---|---|
| 18 | 10.17 ± 1.01 | 0.18 ± 0.004 |
| 19 | 16.50 ± 1.16 | 0.29 ± 0.007 |
| 20 | 5.38 ± 0.45 | 0.83 ± 0.017 |
| Sorafenib | 9.98 ± 0.6 | 0.12 ± 0.002 |
These findings suggest that this compound derivatives could serve as effective VEGFR-2 inhibitors, providing a basis for further drug development aimed at cancer treatment .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound and its molecular targets, particularly VEGFR-2. The binding energies observed during these studies indicate that the compound exhibits a strong affinity for the receptor, supporting its potential as a therapeutic agent .
Synthesis of Novel Derivatives
The compound serves as a versatile building block for synthesizing new thieno[2,3-d]pyrimidine derivatives with enhanced biological activities. Various synthetic routes can be employed to modify its structure, allowing researchers to explore different pharmacological profiles .
Case Study: Development of VEGFR-2 Inhibitors
A recent study focused on synthesizing a series of thieno[2,3-d]pyrimidine derivatives, including this compound, evaluated their anti-proliferative effects against HepG2 and MCF-7 cell lines using the MTT assay. The results indicated that these compounds exhibited significant cytotoxicity compared to standard treatments like sorafenib .
In addition to cytotoxicity assessment, the study utilized computational techniques to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET), further validating the therapeutic potential of these compounds .
Mechanism of Action
The mechanism of action of Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The thieno[2,3-d]pyrimidine core may interact with enzymes or other proteins, affecting their function.
Comparison with Similar Compounds
Position 4 Substituent Diversity
- Benzylpiperidino Group (Target Compound): The 4-benzylpiperidino group combines a tertiary amine (piperidine) with a lipophilic benzyl moiety. This structure may enhance membrane permeability and target binding compared to smaller substituents like morpholino or anilino groups .
- Chlorophenylamino (AV79): The electron-withdrawing chloro group and aromatic ring in AV79 likely contribute to EGFR inhibition by mimicking ATP-binding motifs .
Ester Group Variations
- Methyl vs. Ethyl Esters : Methyl esters (e.g., target compound, Compound 58) generally exhibit higher metabolic stability than ethyl esters (e.g., AV79, IIIk) due to slower hydrolysis by esterases .
Physicochemical Properties
- Molecular Weight : The target compound (367.47 g/mol) is heavier than analogs like AV79 (337.80 g/mol), which may affect bioavailability .
Biological Activity
Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a thieno[2,3-d]pyrimidine core with a methyl ester group at the sixth position and a benzylpiperidine moiety. This unique structural arrangement contributes to its pharmacological properties and potential as an anticancer agent.
- Molecular Formula : C20H21N3O2S
- Molecular Weight : 367.46 g/mol
- CAS Number : 866020-40-8
Anticancer Properties
Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant biological activities, particularly as anticancer agents . This compound has been evaluated for its cytotoxicity against various cancer cell lines. Key findings include:
- Cytotoxicity : Studies have shown that this compound inhibits cell proliferation and induces apoptosis in tumor cells. For instance, it demonstrated a significant reduction in viability in breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 5 to 15 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| MDA-MB-231 | 12 | Cell cycle arrest |
| A549 (Lung) | 8 | Inhibition of proliferation |
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cell signaling pathways that regulate growth and survival.
- Induction of Apoptosis : It activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G1/S phase transition, preventing cancer cells from proliferating.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Recent advancements include:
- Microwave-Assisted Synthesis : This method has been reported to improve yields and reduce reaction times significantly compared to traditional methods.
Synthetic Route Overview
- Formation of Thieno[2,3-d]pyrimidine Core : Initial cyclization reactions are conducted to form the thieno[2,3-d]pyrimidine framework.
- Benzylpiperidine Substitution : A benzyl group is introduced via nucleophilic substitution.
- Methyl Esterification : The final step involves esterification to obtain the methyl ester derivative.
Case Studies and Research Findings
Several studies have been conducted to evaluate the efficacy of this compound:
- Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of breast cancer cells through apoptosis induction ().
- Lung Cancer Research : In vitro studies showed promising results against A549 lung cancer cells, indicating potential for lung cancer therapy ( ).
- Combination Therapies : Preliminary research suggests that combining this compound with existing chemotherapeutics may enhance therapeutic efficacy and reduce drug resistance ().
Q & A
Q. What are the optimal synthetic routes for Methyl 4-(4-benzylpiperidino)thieno[2,3-d]pyrimidine-6-carboxylate?
The synthesis of thieno[2,3-d]pyrimidine derivatives typically involves reductive amination or cyclocondensation reactions. For example, intermediates like 2-amino-6-formylthieno[2,3-d]pyrimidin-4(3H)-one (compound 6 in ) are key precursors. Reductive amination with 4-benzylpiperidine under pH 6 conditions using sodium cyanoborohydride can yield the target compound. Reaction optimization should consider solvent polarity (e.g., dry methanol), inert atmospheres (argon), and stoichiometric ratios of aldehyde to amine (1:1.2) to minimize side products .
Q. What spectroscopic methods are most reliable for characterizing this compound?
Characterization requires a multi-technique approach:
- IR spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
- ¹H/¹³C NMR resolves substituent patterns (e.g., benzylpiperidine protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.5–7.5 ppm).
- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for C₂₁H₂₂N₃O₂S: 380.1434).
Cross-validation with melting point analysis (e.g., >250°C decomposition) ensures purity .
Q. How does the benzylpiperidine substituent influence solubility and stability?
The 4-benzylpiperidine group enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Stability studies in DMSO (0.1 mM, 25°C) should monitor degradation via HPLC over 72 hours. Piperidine’s basicity may require pH-adjusted buffers (e.g., phosphate buffer pH 7.4) to prevent salt formation during biological assays .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structural analogs?
Discrepancies in activity (e.g., dihydrofolate reductase inhibition vs. antimicrobial effects) arise from substituent electronic effects. For example:
- Electron-withdrawing groups (e.g., 4-Cl in compound 4d , ) enhance enzyme binding but reduce cellular uptake.
- Methoxy groups (e.g., 3,4,5-trimethoxy in 4c , ) improve solubility but may sterically hinder target interactions.
Use dose-response assays (IC₅₀ comparisons) and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .
Q. How can computational modeling predict SAR for this compound’s kinase inhibition?
Molecular dynamics (MD) simulations (e.g., GROMACS) and density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize binding poses. Key parameters:
Q. What in vitro assays best evaluate its mechanism of action in anticancer studies?
- Cell viability : MTT assay in cancer cell lines (e.g., MCF-7, IC₅₀ <10 µM).
- Apoptosis : Annexin V/PI staining coupled with caspase-3/7 activation.
- Cell cycle arrest : Flow cytometry (propidium iodide) to detect G1/S phase block.
Include positive controls (e.g., doxorubicin) and knockdown models (siRNA targeting DHFR) to confirm target specificity .
Methodological Considerations
Q. How to troubleshoot low yields in reductive amination steps?
- Issue : Imine intermediate instability.
- Solution : Use fresh sodium cyanoborohydride, maintain pH 6 (acetic acid buffer), and avoid prolonged reaction times (>24 hours).
- Alternative : Employ Dess-Martin periodinane () for efficient aldehyde generation from alcohols, improving imine formation kinetics .
Q. What chromatographic methods separate regioisomers in thienopyrimidine synthesis?
- Normal-phase silica gel (ethyl acetate/hexane, 3:7) resolves polar impurities.
- Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) separates regioisomers with <0.5% resolution.
Confirm purity via 2D NMR (COSY, HSQC) to distinguish positional isomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
